Tris(isopropyl alcohol); vanadium monoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

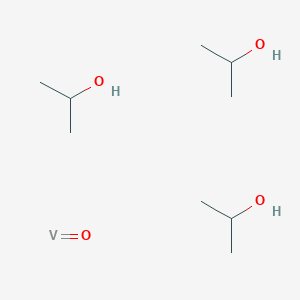

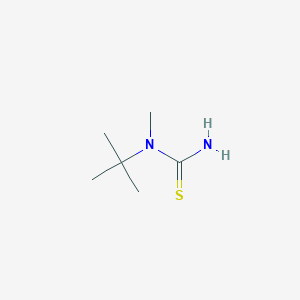

Tris(alcohol isopropílico); monóxido de vanadio es un compuesto de coordinación que presenta vanadio en su forma de monóxido complejado con tres moléculas de alcohol isopropílico

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tris(alcohol isopropílico); monóxido de vanadio típicamente implica la reacción de pentóxido de vanadio (V2O5) con alcohol isopropílico bajo condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar la oxidación e implica calentar la mezcla para facilitar la reducción del pentóxido de vanadio a monóxido de vanadio mientras se coordina con moléculas de alcohol isopropílico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso requeriría un control preciso de la temperatura, la presión y la atmósfera para garantizar la pureza y el rendimiento del producto deseado. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Tris(alcohol isopropílico); monóxido de vanadio experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar a estados de oxidación más altos de vanadio, como dióxido de vanadio (VO2) o pentóxido de vanadio (V2O5).

Reducción: Se puede reducir aún más a estados de oxidación más bajos de vanadio.

Sustitución: Los ligandos de alcohol isopropílico se pueden sustituir con otros ligandos, como agua u otros alcoholes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno, peróxido de hidrógeno y ácido nítrico.

Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno o el borohidruro de sodio.

Sustitución: Las reacciones de intercambio de ligandos se pueden facilitar utilizando un exceso del ligando sustituto bajo calentamiento suave.

Principales productos formados

Oxidación: Dióxido de vanadio (VO2) y pentóxido de vanadio (V2O5).

Reducción: Estados de oxidación más bajos de vanadio, como compuestos de vanadio(II).

Sustitución: Nuevos compuestos de coordinación con diferentes ligandos.

Aplicaciones Científicas De Investigación

Tris(alcohol isopropílico); monóxido de vanadio tiene varias aplicaciones de investigación científica:

Catálisis: Puede actuar como catalizador en diversas reacciones orgánicas, incluidos los procesos de oxidación y reducción.

Ciencia de los materiales: El compuesto se estudia por su posible uso en el desarrollo de materiales avanzados con propiedades electrónicas y magnéticas únicas.

Química de coordinación: Sirve como un compuesto modelo para estudiar el comportamiento de coordinación del vanadio y los efectos de diferentes ligandos en sus propiedades.

Estudios biológicos: Se están realizando investigaciones para explorar sus posibles actividades biológicas e interacciones con biomoléculas.

Mecanismo De Acción

El mecanismo de acción de Tris(alcohol isopropílico); monóxido de vanadio implica su capacidad de experimentar reacciones redox y coordinarse con varios ligandos. El centro de vanadio puede participar en procesos de transferencia de electrones, lo que lo convierte en un catalizador versátil. Los ligandos de alcohol isopropílico pueden estabilizar el centro de vanadio e influir en su reactividad.

Comparación Con Compuestos Similares

Compuestos similares

Acetilacetonato de vanadio: Otro compuesto de coordinación de vanadio con ligandos de acetilacetonato.

Oxalato de vanadio: Un compuesto donde el vanadio se coordina con ligandos de oxalato.

Cloruro de vanadio: Vanadio coordinado con ligandos de cloruro.

Singularidad

Tris(alcohol isopropílico); el monóxido de vanadio es único debido a la presencia de ligandos de alcohol isopropílico, que brindan efectos estéricos y electrónicos específicos que influyen en la reactividad y la estabilidad del compuesto. Esto lo hace diferente de otros compuestos de coordinación de vanadio y ofrece oportunidades únicas para la investigación y las aplicaciones.

Propiedades

Fórmula molecular |

C9H24O4V |

|---|---|

Peso molecular |

247.23 g/mol |

Nombre IUPAC |

oxovanadium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; |

Clave InChI |

JOUSPCDMLWUHSO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)O.CC(C)O.CC(C)O.O=[V] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)

![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)